p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside N-acetyl-D-galactosaminidase catalyzes the cleavage of N-acetylglucosamine (GlcNAc), the monomeric unit of the polymer chitin. 4-Nitrophenyl-N-acetyl-α-D-galactosaminide can be used as a chromogenic substrate for N-acetyl-D-galactosaminidase, generating a yellow solution upon cleavage.
Brand Name: Vulcanchem
CAS No.: 23646-68-6
VCID: VC20756525
InChI: InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Molecular Formula: C14H18N2O8
Molecular Weight: 342.3 g/mol

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

CAS No.: 23646-68-6

Cat. No.: VC20756525

Molecular Formula: C14H18N2O8

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside - 23646-68-6

CAS No. 23646-68-6
Molecular Formula C14H18N2O8
Molecular Weight 342.3 g/mol
IUPAC Name N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Standard InChI InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
Standard InChI Key OMRLTNCLYHKQCK-RGDJUOJXSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

Molecular Identity

P-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is an N-acetyl-alpha-D-galactosaminide with a 4-nitrophenyl substituent attached at the anomeric position . The compound is primarily identified through several designations, including its CAS numbers (50645-66-4 and 23646-68-6) and various synonyms such as 4-nitrophenyl N-acetyl-alpha-D-galactosaminide . The molecular structure is characterized by a galactopyranoside ring with specific functional groups that contribute to its biological activity and chemical behavior in laboratory settings.

Physicochemical Properties

The compound demonstrates distinct physicochemical characteristics that determine its behavior in various experimental conditions. These properties have been extensively documented and are summarized in the table below:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₈
Molecular Weight342.301 g/mol
Density1.5±0.1 g/cm³
Boiling Point694.7±55.0 °C at 760 mmHg
Melting Point251-252°C (decomposes)
Flash Point374.0±31.5 °C
Exact Mass342.106323
PSA154.07000
LogP0.00
Index of Refraction1.620
Storage Condition−20°C
Water SolubilityDMF: 25 mg/mL, clear, faintly yellow
WGK Germany3

The compound exhibits relatively high melting and boiling points, which indicate strong intermolecular forces within its crystal structure . Its LogP value of 0.00 suggests a balanced hydrophilic-hydrophobic character, which is relevant for its behavior in biological systems and laboratory applications . The recommended storage temperature of -20°C highlights its sensitivity to degradation at higher temperatures, an important consideration for laboratory handling protocols.

Structural Identifiers

For precise chemical identification, the compound is characterized by several structural identifiers:

  • IUPAC Name: N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide

  • InChI: InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1

  • InChIKey: OMRLTNCLYHKQCK-RGDJUOJXSA-N

  • SMILES: CC(=O)N[C@@H]1C@HO

Synthesis and Production Methods

Chemical Synthesis Approaches

P-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is synthesized through various chemical methods, with an emphasis on enzymatic processes to enhance yield and purity. Traditional synthetic approaches often involve protecting group strategies and stereoselective glycosylation reactions to ensure the correct anomeric configuration. The complexity of carbohydrate chemistry necessitates careful control of reaction conditions to achieve the desired stereochemical outcome at the anomeric center.

Enzymatic Production Techniques

Recent advancements in synthesis methodologies have demonstrated the effectiveness of chemo-enzymatic production approaches for this compound, with reported optical purities exceeding 99.6%. This represents a significant improvement over conventional chemical synthesis techniques, which often produce mixtures of anomers requiring additional purification steps. The high optical purity achieved through enzymatic methods indicates excellent stereoselectivity during the synthetic process.

Hydrolysis Mechanisms

Research has shown that β-N-acetylhexosaminidase can effectively hydrolyze nitrophenyl derivatives of β-galactosamine, facilitating the production of p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside from its anomeric mixtures. This enzymatic approach exploits the natural specificity of glycosidases to achieve high stereoselectivity in carbohydrate chemistry. The process demonstrates the practical application of biocatalysis in the preparation of complex carbohydrate derivatives, highlighting the intersection of enzymatic catalysis and synthetic carbohydrate chemistry.

Biochemical Applications

Enzymatic Assay Substrates

P-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside serves as a critical substrate in various enzymatic assays, particularly those involving glycosidases and transferases. The presence of the p-nitrophenyl group is strategically important, as its release upon enzymatic hydrolysis produces a chromogenic response that can be measured spectrophotometrically. This feature makes the compound an ideal substrate for quantitative enzyme activity measurements, allowing researchers to monitor reaction kinetics and determine enzyme parameters with high precision.

Glycosylation Process Studies

This compound plays a crucial role in studies of glycosylation processes in biochemistry. Glycosylation, the attachment of carbohydrate moieties to proteins and lipids, is a fundamental post-translational modification that affects protein folding, stability, and function. By utilizing p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside as a model substrate, researchers can investigate the mechanisms and specificities of various glycosyltransferases and glycosidases involved in these processes.

Enzyme Immobilization Research

The kinetic properties of p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside make it particularly valuable for enzyme immobilization studies. One notable characteristic is its lack of product inhibition under certain experimental conditions, which allows for more accurate assessment of immobilized enzyme activity. This property enables researchers to develop more efficient biocatalytic systems for various applications in biotechnology and pharmaceutical industries. The absence of product inhibition simplifies kinetic analyses and facilitates the design of continuous enzymatic processes.

Enzymatic Interactions and Kinetics

Interaction with Glycosidases

P-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside interacts specifically with various glycosidases, particularly those that target N-acetylgalactosamine residues. The alpha configuration at the anomeric center makes it a selective substrate for alpha-glycosidases, allowing researchers to distinguish between different enzyme specificities. This selectivity is valuable for characterizing novel enzymes and understanding their structure-function relationships. The interaction between this compound and glycosidases provides insights into the molecular mechanisms of carbohydrate recognition and processing.

Structural Basis of Recognition

The structural features of p-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, particularly the acetamido group at C-2 and the hydroxyl orientation at C-4, are critical determinants of its recognition by specific enzymes. These structural elements create a unique pattern of hydrogen bond donors and acceptors that complement the binding sites of target enzymes. Understanding these molecular recognition events provides valuable insights for the design of enzyme inhibitors and the development of novel glycomimetic compounds with potential therapeutic applications.

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